Covalent Target Engagement: C58 of TgMLC1 Is the Defined Binding Site, Distinct from TgMyoA Inhibitors
TachypleginA and its analogues bind directly and covalently to cysteine 58 (C58) of TgMLC1. Recombinant TgMLC1 bearing a C58S mutation is completely refractory to compound-induced electrophoretic mobility shift and to click-chemistry labeling, while the S57A mutant remains fully sensitive, pinpointing C58 as the exclusive covalent attachment site [1]. In contrast, KNX-002 targets the TgMyoA heavy chain ATPase activity and shows little to no effect on vertebrate myosins, representing a distinct molecular target within the same motor complex [2].
| Evidence Dimension | Covalent target engagement site |
|---|---|
| Target Compound Data | Covalent adduct formation at C58 of TgMLC1; C58S mutant completely refractory to binding (loss of mobility shift and click labeling) | TachypleginA / TachypleginA-2 |
| Comparator Or Baseline | TgMyoA heavy chain (ATPase domain); T130A mutant reduces sensitivity to KNX-002 but does not abolish it |
| Quantified Difference | C58S mutation abolishes TachypleginA binding; T130A mutation only reduces KNX-002 sensitivity |
| Conditions | Recombinant TgMLC1 expressed in Sf9 insect cells; click chemistry with biotin-azide; SDS-PAGE/western blot detection |
Why This Matters
The defined covalent binding site on a validated parasite-specific target enables structure-guided optimization and provides a clear molecular marker (C58S resistance) for on-target vs. off-target effect discrimination.
- [1] Leung JM, Tran F, Pathak RB, Poupart S, Heaslip AT, Ballif BA, Westwood NJ, Ward GE. Identification of T. gondii Myosin Light Chain-1 as a Direct Target of TachypleginA-2, a Small-Molecule Inhibitor of Parasite Motility and Invasion. PLoS ONE. 2014;9(6):e98056. doi:10.1371/journal.pone.0098056 View Source
- [2] Kelsen A, Kent RS, Snyder AK, Wehri E, Bishop SJ, Stadler RV, Powell C, Rompikuntal PK, Boulanger MJ, Warshaw DM, Westwood NJ, Schaletzky J, Ward GE. MyosinA is a druggable target in the widespread protozoan parasite Toxoplasma gondii. PLoS Biol. 2023;21(5):e3002110. doi:10.1371/journal.pbio.3002110 View Source
